molecular formula C16H19NO4 B2970953 N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide CAS No. 1396678-04-8

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide

Cat. No. B2970953
CAS RN: 1396678-04-8
M. Wt: 289.331
InChI Key: KWJLVWOUEAISAD-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It was initially developed as an immunosuppressant drug, but its unique mechanism of action has led to its investigation in various other areas of research.

Scientific Research Applications

Heteroaromatic Decarboxylative Claisen Rearrangement Reactions

Furan-2-ylmethyl and other heteroaromatic tosylacetates undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This reaction demonstrates the utility of furan derivatives in synthesizing complex heteroaromatic structures, potentially applicable to the synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide (Craig et al., 2005).

Betti Reaction of Furfural and Acetamide

The Betti reaction involving furfural and acetamide leads to the production of N-[furan-2-yl(2-hydroxynaphthalen-1-yl)methyl]acetamide and other derivatives. This demonstrates the reactivity of furan and acetamide components under catalytic conditions, relevant for synthesizing compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide (Gutnov et al., 2019).

Synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamides

One-pot synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives demonstrates the versatility of using furan components in multi-component synthesis processes. This methodology could be adapted for the synthesis of compounds like N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, showcasing the compound's potential utility in organic synthesis and medicinal chemistry applications (Raju et al., 2022).

Formation of Renewable Amine and Alcohol via Transformations of Acetamidofurans

The study on the reactivity of renewable amide acetamidofurans, including hydrolysis and reduction processes, provides insight into chemical transformations involving furan and acetamide derivatives. These reactions could be relevant for modifying or synthesizing related compounds, including N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide, for various research applications (Liu et al., 2017).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-12-6-3-4-7-13(12)21-10-15(18)17-11-16(2,19)14-8-5-9-20-14/h3-9,19H,10-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJLVWOUEAISAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(o-tolyloxy)acetamide

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